Cas no 54794-71-7 (N-isobutyl-2,4-eicosadienamide)
54794-71-7 structure
Product Name:N-isobutyl-2,4-eicosadienamide
Numero CAS:54794-71-7
MF:C24H45NO
MW:363.620207548141
CID:942847
PubChem ID:6441067
Update Time:2025-04-19
N-isobutyl-2,4-eicosadienamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-isobutyl-2,4-eicosadienamide
- N-(2-methylpropyl)icosa-2,4-dienamide
- 2,4-eicosadienamide, N-(2-methylpropyl)-, (2E,4E)-
- CHEMBL2347638
- (2E,4E)-N-(2-methylpropyl)icosa-2,4-dienamide
- 2,4-Eicosadienamide, N-(2-methylpropyl)-, (E,E)-
- N-Isobutyl-2,4-icosadienamide
- (2E,4E)-N-isobutylicosa-2,4-dienamide
- 54794-71-7
- SCHEMBL4447551
-
- Inchi: 1S/C24H45NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25-22-23(2)3/h18-21,23H,4-17,22H2,1-3H3,(H,25,26)/b19-18+,21-20+
- Chiave InChI: LMZPUHBJSQVRHE-HYGARKJASA-N
- Sorrisi: O=C(/C=C/C=C/CCCCCCCCCCCCCCC)NCC(C)C
Proprietà calcolate
- Massa esatta: 363.35035
- Massa monoisotopica: 363.350115059g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 26
- Conta legami ruotabili: 18
- Complessità: 357
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.8
- Superficie polare topologica: 29.1Ų
Proprietà sperimentali
- PSA: 29.1
N-isobutyl-2,4-eicosadienamide Letteratura correlata
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
54794-71-7 (N-isobutyl-2,4-eicosadienamide) Prodotti correlati
- 504-97-2((2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide)
- 18836-52-7(Pellitorine)
- 25394-57-4(Spilanthol A mixture of (2E, 6Z, 8E) >80%; (2E, 6E, 8E); and (2E, 6Z, 8Z))
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso